NMDA Receptor Glycine Site Affinity: HNQ Parent vs. Unsubstituted QX and QTO
The unsubstituted HNQ parent compound (8a) demonstrates low micromolar affinity for the NMDA receptor glycine site, with an IC50 of 34 µM in a [3H]DCKA binding assay. In a direct head-to-head comparison within the same study and assay conditions, this affinity is 3.5-fold weaker than the unsubstituted 1,4-dihydroquinoxaline-2,3-dione (QX, 9a; IC50 = 9.8 µM) but approximately 19-fold weaker than the unsubstituted 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime (QTO, 10a; IC50 ≈ 1.8 µM) [1].
| Evidence Dimension | [3H]DCKA binding affinity to the NMDA receptor glycine site |
|---|---|
| Target Compound Data | IC50 = 34 ± 3 µM (HNQ 8a, unsubstituted parent) |
| Comparator Or Baseline | QX 9a (unsubstituted 1,4-dihydroquinoxaline-2,3-dione): IC50 = 9.8 µM. QTO 10a (unsubstituted 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime): IC50 ≈ 1.8 µM. |
| Quantified Difference | HNQ 8a is 3.5-fold less potent than QX 9a and ~19-fold less potent than QTO 10a. |
| Conditions | Inhibition of [3H]DCKA binding to rat brain cortical membranes. Values are means of at least three independent experiments. |
Why This Matters
This establishes the parent HNQ as a distinct, lower-potency starting point compared to QX and QTO unsubstituted cores, providing a wider dynamic range for detecting potency enhancements through chemical substitution in SAR campaigns.
- [1] Cai SX, Zhou ZL, Huang JC, Whittemore ER, Egbuwoku ZO, Hawkinson JE, Woodward RM, Weber E, Keana JF. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. J Med Chem. 1996 Nov 8;39(23):4682-6. View Source
